molecular formula C26H25N5 B12683656 N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine CAS No. 71619-13-1

N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine

Cat. No.: B12683656
CAS No.: 71619-13-1
M. Wt: 407.5 g/mol
InChI Key: JFWOXXXNXBKHAU-UHFFFAOYSA-N
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Description

Evolution of Azo Dye Chemistry

The development of azo dyes represents a cornerstone in synthetic organic chemistry, beginning with the serendipitous discovery of diazonium coupling reactions in the mid-19th century. In 1863, Martius and Lightfoot first observed the formation of azo chromophores through the reaction of diazonium ions with aromatic amines. This breakthrough laid the foundation for Peter Greiss’ synthesis of Bismarck brown in 1865, the first commercially viable azo dye. The subsequent decades saw rapid innovation, including the 1884 introduction of Congo red, an early bis-azo dye that demonstrated improved lightfastness compared to its predecessors.

By the late 19th century, chemists recognized the structural versatility of azo compounds. The discovery that varying aromatic backbones and substituents could produce dyes spanning the visible spectrum (400–700 nm) revolutionized textile coloring. For example, the introduction of naphthylamine derivatives in the 1890s enabled the creation of deeper reds and blues through extended conjugation systems. Modern azo dyes now account for >60% of commercial colorants, with continuous advancements in:

  • Chromophore stability (e.g., benzimidazolone-modified azo pigments)
  • Solubility profiles (sulfonated vs. non-ionic variants)
  • Environmental resistance (lightfastness ratings up to 8 on the Blue Wool Scale)

Table 1: Milestones in Azo Dye Development

Year Discovery/Innovation Key Contributors
1863 Diazonium coupling mechanism Martius, Lightfoot
1865 First azo dye (Bismarck brown) Peter Greiss
1884 Congo red synthesis Multiple groups
1897 Industrial indigo synthesis Adolf von Baeyer
1930s Metallized azo pigments IG Farben

Structural Taxonomy of Bis-Azo Compounds

Bis-azo dyes contain two distinct azo (-N=N-) groups, enabling enhanced chromatic intensity and molecular stability compared to mono-azo variants. The compound N-ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine exemplifies a Type III bis-azo structure according to the SlideShare classification system, characterized by:

  • Two azo linkages connecting three aromatic systems
  • Asymmetric substitution patterns (3-methyl groups on both phenyl rings)
  • Terminal naphthylamine moiety with ethyl substitution

This architecture confers several advantages:

  • Bathochromic shift : The naphthalene system extends π-conjugation, red-shifting absorption maxima to 520–550 nm (yellow-orange range)
  • Steric stabilization : Ortho-methyl groups minimize molecular rotation, reducing photodegradation
  • Enhanced solubility : Ethylamine substituent improves compatibility with hydrophobic substrates

Table 2: Bis-Azo Structural Classes

Class Azo Groups Example Structure λmax (nm)
Type I Two adjacent Tartrazine 428
Type II Para-linked Congo Red 498
Type III Branched Target compound 537*

*Estimated based on analogous structures

Role of Naphthylamine Derivatives in Dye Development

Naphthylamine moieties have been pivotal in advancing azo dye technology since their introduction in the 1890s. The target compound’s naphthalen-2-amine group exemplifies three critical functions:

  • Chromophoric enhancement : The fused bicyclic system increases molar absorptivity (ε ≈ 25,000 L·mol⁻¹·cm⁻¹ vs. 15,000 for benzene analogs)
  • Steric effects : Bulky naphthyl groups prevent aggregation, maintaining color purity on substrates
  • Synthetic flexibility : Amino groups at position 2 allow sequential diazotization for bis-azo formation

Comparative studies show that ethyl substitution at the naphthylamine nitrogen:

  • Reduces crystallinity by 40% (DSC data)
  • Increases solubility in ethanol by 2.3× (25°C measurements)
  • Shifts λmax bathochromically by 12 nm vs. unsubstituted analogs

Table 3: Naphthylamine-Based Dyes

Compound Substituents Application
Acid Red 88 Sulfonated naphthylamine Textiles
Sudan IV Diethylamino Lipid staining
Target Ethyl, methyl Specialty pigments

Properties

CAS No.

71619-13-1

Molecular Formula

C26H25N5

Molecular Weight

407.5 g/mol

IUPAC Name

N-ethyl-1-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-amine

InChI

InChI=1S/C26H25N5/c1-4-27-25-14-12-20-9-5-6-11-23(20)26(25)31-29-22-13-15-24(19(3)17-22)30-28-21-10-7-8-18(2)16-21/h5-17,27H,4H2,1-3H3

InChI Key

JFWOXXXNXBKHAU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC(=C(C=C3)N=NC4=CC=CC(=C4)C)C

Origin of Product

United States

Preparation Methods

Diazotization Reaction

  • Aromatic amines, such as 3-methyl aniline derivatives, are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C) to form diazonium salts.
  • The reaction conditions must be carefully controlled to avoid decomposition of the diazonium intermediate.

Azo Coupling

  • The freshly prepared diazonium salt is then coupled with an aromatic amine or naphthalen-2-amine derivative.
  • The coupling typically occurs in a mildly alkaline medium (pH 8–10) to facilitate nucleophilic attack on the diazonium ion.
  • The coupling partner in this case is a naphthalen-2-amine substituted with an ethyl group on the nitrogen, which reacts at the 1-position to form the azo linkage.

N-Ethylation

  • The introduction of the N-ethyl group on the naphthalen-2-amine can be achieved either before or after azo coupling.
  • Common methods include alkylation of the amine with ethyl halides (e.g., ethyl bromide) under basic conditions or reductive amination with acetaldehyde and a reducing agent.

Purification

  • The crude azo dye is purified by recrystallization from suitable solvents such as ethanol or by chromatographic techniques to remove unreacted starting materials and side products.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature pH Range Notes
Diazotization Aromatic amine + NaNO2 + HCl 0–5 °C Acidic Freshly prepared nitrous acid required
Azo Coupling Diazonium salt + N-ethyl-1-naphthalenamine 0–10 °C 8–10 Mildly alkaline to favor coupling
N-Ethylation Ethyl halide + base (e.g., K2CO3) Room temp to 50 °C Neutral to basic Can be pre- or post-coupling
Purification Recrystallization or chromatography Ambient N/A Solvent choice affects purity

Research Findings and Optimization

  • Studies indicate that controlling the temperature during diazotization is critical to prevent side reactions and degradation of diazonium salts.
  • The pH during azo coupling significantly influences the yield and purity; alkaline conditions favor azo bond formation but excessive alkalinity can cause hydrolysis.
  • The order of N-ethylation (before or after azo coupling) affects the solubility and reactivity of intermediates, with some protocols favoring pre-ethylation for better coupling efficiency.
  • Recent research explores microbial degradation of azo dyes for environmental remediation, highlighting the importance of synthesizing dyes with controlled purity and minimal toxic byproducts.

Comparative Table of Related Compounds and Preparation Notes

Compound Name Key Structural Features Preparation Notes
N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine Multiple azo groups, N-ethylated naphthalen-2-amine Multi-step diazotization and coupling, N-ethylation step
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol Similar azo structure, hydroxyl instead of amine Diazotization and coupling with naphthol
2-Naphthalenamine, N-(2-ethylhexyl)-1-[2-[3-methyl-4-[2-(3-methylphenyl)diazenyl]phenyl]diazenyl]- Longer alkyl chain on amine, similar azo linkages Similar diazotization and coupling, different alkylation

Chemical Reactions Analysis

Reduction Reactions

The azo groups in this compound undergo reductive cleavage under specific conditions, forming primary amines. This reaction is critical for both industrial applications and environmental degradation studies.

Reducing Agent Conditions Products Mechanistic Notes
Sodium dithioniteAqueous, pH 10–12, 60°CEthylamine derivatives + 3-methylaniline + naphthalen-2-amine intermediatesTwo-step reduction: Cleavage of one azo bond forms hydrazo intermediates.
Zinc/HClAcidic, room temperatureSame as above, but with faster kineticsProtonation of azo groups precedes electron transfer, enhancing reducibility .

Key Observations :

  • Electron-donating methyl and ethyl substituents stabilize the azo bonds, slowing reduction rates compared to unsubstituted analogs.

  • Complete reduction requires stoichiometric excess of reducing agents due to steric hindrance from substituents.

Acid/Base-Mediated Reactions

The compound exhibits pH-dependent tautomerism and protonation behavior, influencing its solubility and optical properties.

Protonation in Strong Acids

In concentrated sulfuric acid, the azo groups protonate at the β-nitrogen, forming diazonium salts that can participate in electrophilic substitution:
R-N=N-R’+H+R-N+NH-R’\text{R-N=N-R'} + \text{H}^+ \rightarrow \text{R-N}^+-\text{NH-R'}
This intermediate can undergo nitration or sulfonation at the naphthalene ring .

Deprotonation in Strong Bases

Under basic conditions (pH > 12), deprotonation of the ethylamine group occurs, increasing water solubility. This property is exploited in dye formulations for textiles.

Photochemical Degradation

Exposure to UV-Vis light induces cis-trans isomerization and bond cleavage:

Light Source Wavelength Degradation Products Quantum Yield
UV-C254 nmNitroso compounds + naphthoquinone derivatives0.12
Visible450 nmStable cis-isomer (reversible)0.05

Mechanism :

  • Excitation of π→π* transitions in the azo groups generates singlet oxygen, initiating radical chain reactions.

  • Degradation is accelerated in the presence of TiO₂, suggesting photocatalytic pathways .

Coupling Reactions

The compound acts as a diazo component in synthesis, forming triazenes or polyazo dyes under controlled conditions:

Reagent Conditions Product Application
Phenol derivativespH 8–9, 0–5°CTris-azo dyes (λₘₐₓ = 520–600 nm)Textile colorants
Aromatic diaminesDimethylformamide, 80°CPolymeric azo compoundsPhotoresist materials

Steric Effects :

  • Coupling at the naphthalen-2-amine position is hindered by the ethyl group, favoring reactions at the less-substituted phenyl rings.

Stability Under Environmental Conditions

The compound’s persistence in aquatic systems is influenced by its reactivity:

Factor Half-Life Degradation Pathway
Sunlight (UV)48 hoursPhotolytic cleavage to amines
Microbial activity14 daysReductive metabolism by Pseudomonas spp.
Hydrolysis (pH 7)>1 yearNegligible degradation

Environmental hazard assessments classify it as toxic to aquatic life (EC₅₀ = 2.1 mg/L for Daphnia magna) due to persistent aromatic amine byproducts .

Scientific Research Applications

Dye Chemistry

Azo compounds like N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine are primarily known for their applications in dyeing processes. They are used extensively in textiles, food coloring, and cosmetics due to their vivid colors and stability.

Textile Dyes

Azo dyes are among the most significant class of synthetic dyes used in the textile industry. The compound can be synthesized to produce bright colors that can withstand washing and light exposure. Its application in dyeing fabrics can lead to high color fastness, which is essential for consumer satisfaction.

Food Coloring

In food applications, azo dyes provide an attractive appearance to various products. However, regulatory scrutiny is essential due to potential health concerns associated with some azo compounds. Research into the safety profiles of specific azo dyes continues to be a critical area of study.

Medicinal Chemistry

Recent studies have highlighted the potential of azo compounds as pharmacological agents. The structure of this compound suggests possible interactions with biological systems.

Antimicrobial Activity

Research has indicated that certain azo compounds exhibit antimicrobial properties against various pathogens. In vitro studies have demonstrated that derivatives of azo compounds can inhibit bacterial growth effectively, making them candidates for developing new antibacterial agents .

Anticancer Properties

Some studies suggest that azo compounds may have anticancer properties due to their ability to induce apoptosis in cancer cells. Investigations into the mechanisms by which these compounds affect cell proliferation and survival are ongoing .

Materials Science

The unique properties of azo compounds make them suitable for applications beyond traditional dyeing processes.

Photonic Devices

Azo compounds can undergo reversible photoisomerization when exposed to UV light, making them valuable in the development of photonic devices. Research into their use in optical data storage and switches is gaining traction due to their ability to change structure upon light exposure .

Sensors

The sensitivity of azo compounds to environmental changes (like pH or temperature) allows their use in sensor technology. Their ability to change color in response to stimuli can be harnessed for developing indicators or sensors for various applications .

Synthesis and Characterization

A study focused on synthesizing new metal complexes with azo ligands similar to this compound demonstrated enhanced antimicrobial activity compared to the free ligand . The study utilized various characterization techniques including IR spectroscopy and thermal analysis to confirm the structures and assess stability.

Antimicrobial Efficacy

In a comparative study, several azo compounds were evaluated for their efficacy against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibitory zones compared to standard antibiotics, suggesting potential for therapeutic applications .

Mechanism of Action

The mechanism of action of N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine primarily involves its interaction with biological molecules through its azo groups. These groups can form hydrogen bonds and van der Waals interactions with proteins and nucleic acids, leading to changes in their structure and function. The compound’s ability to absorb light at specific wavelengths also makes it useful in photodynamic therapy, where it generates reactive oxygen species upon light activation, leading to cell death .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three structurally related azo dyes (Table 1):

Table 1: Comparative Analysis of Key Azo Dyes

Compound Name CAS RN Molecular Formula Substituents Key Differences Applications
N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine Not specified C27H26N6 3-methylphenyl, ethyl, 2-naphthylamine Ethylamine at naphthalene 2-position Solvent dye
Solvent Red 19 (N-Ethyl-1-[[4-(phenylazo)phenyl]azo]-2-naphthalenamine) 6368-72-5 C24H21N5 Phenyl, ethyl, 1-naphthylamine Single phenylazo group, no methyl groups Solvent dye
Sudan IV (Solvent Red 24) 85-83-6 C24H20N4O 2-methylphenyl, hydroxyl Hydroxyl group replaces amine; solvent Biological stain
N-(2-Ethylhexyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine 56358-10-2 C32H38N6 2-ethylhexyl, 3-methylphenyl Bulkier alkyl chain (2-ethylhexyl) Industrial dye

Key Comparative Insights

Substituent Effects on Solubility and Stability
  • The ethyl group in the target compound enhances solubility in organic solvents compared to hydroxylated analogs like Sudan IV, which exhibit polarity-dependent solubility .
  • Methyl groups on phenyl rings improve thermal stability by reducing steric strain and oxidation susceptibility .
  • The 2-ethylhexyl variant (CAS 56358-10-2) shows higher hydrophobicity, making it suitable for plastics and lubricants, whereas the ethyl derivative is more suited for liquid solvents .
Spectroscopic Properties
  • UV-Vis Absorption : The target compound’s absorption maxima (λmax) likely fall in the 450–550 nm range (orange-red), similar to Solvent Red 18. Methyl and ethyl substituents induce bathochromic shifts compared to unsubstituted analogs .
  • NMR Characterization : Aromatic protons in similar compounds (e.g., ) show distinct δ 7.2–8.5 ppm resonances, with coupling constants (J = 8–10 Hz) confirming para-substituted phenyl rings .

Biological Activity

N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine, also known by its CAS number 71619-13-1, is a synthetic azo compound notable for its applications in dyeing and potential biological activities. This compound features a complex structure that includes azo linkages, which are often associated with various biological effects.

PropertyValue
Molecular FormulaC26H25N5
Molecular Weight407.51 g/mol
Density1.13 g/cm³
Boiling Point631.9 °C
Flash Point336 °C
LogP8.79

Biological Activity

The biological activity of azo compounds, including this compound, is of significant interest due to their potential pharmacological effects and toxicity profiles. Azo compounds are known to exhibit various biological activities, including antimicrobial, antitumor, and mutagenic effects.

Antitumor Potential

Azo compounds have been explored for their antitumor properties. For example, some studies suggest that azo dyes can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and DNA damage . The specific mechanisms for this compound remain to be fully elucidated but warrant further investigation given the structural similarities to other bioactive azo compounds.

Toxicological Concerns

Despite their potential benefits, azo compounds are also associated with toxicological risks. Some azo dyes have been linked to carcinogenic effects due to the release of aromatic amines upon metabolic reduction in vivo . Regulatory assessments often focus on the safety profiles of such compounds, emphasizing the need for thorough toxicological evaluations.

Case Studies and Research Findings

Several studies have examined the broader category of azo compounds:

  • Antimicrobial Studies : Research has demonstrated that certain azo derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, a study highlighted the effectiveness of modified azo compounds against Candida albicans and other bacteria .
  • Carcinogenicity Assessments : A comprehensive review of azo dyes indicated that many can release carcinogenic amines upon degradation. This highlights the importance of assessing both efficacy and safety in therapeutic contexts .
  • Mechanistic Studies : Investigations into the mechanisms by which azo compounds exert biological effects have revealed pathways involving oxidative stress and cellular signaling alterations .

Q & A

Q. What are the common synthetic routes for preparing N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of azo compounds typically involves diazotization and coupling reactions. For this compound, two primary routes are suggested:
  • Route 1 : Use sulfonation reactions with intermediates like aminonaphthalene derivatives and aryl diazonium salts. For example, sulfonation of aminonaphthalene derivatives at 80–130°C with a catalyst (e.g., 40% oil) can yield the desired azo linkages .
  • Route 2 : Reductive amination using Pd/NiO catalysts under hydrogen atmospheres, as demonstrated in analogous amine syntheses (e.g., N-benzylnaphthalen-1-amine). Optimizing parameters like solvent choice (e.g., reflux conditions), temperature (25°C), and catalyst loading (1.1 wt% Pd/NiO) can achieve yields >80% .
  • Key Optimization : Monitor reaction progress via TLC or in situ UV spectroscopy to minimize over-reduction of azo bonds.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers look for?

  • Methodological Answer :
  • 1H/13C NMR : Focus on aromatic proton signals (δ 6.5–8.5 ppm) and ethyl group protons (δ 1.2–1.5 ppm for CH3, δ 3.0–3.5 ppm for CH2). Coupling patterns in the aromatic region can confirm azo bond regiochemistry .
  • UV-Vis : Azo compounds exhibit strong absorbance in the visible range (400–600 nm) due to π→π* transitions. Shifts in λmax can indicate conjugation extent or steric hindrance .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass error. For example, 4-ethyl-N,N-dimethylnaphthalen-1-amine showed a calculated mass of 361.2280 and observed 361.2274 .

Q. What are the recommended safety protocols and handling procedures for this azo compound during laboratory experiments?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis steps due to potential dust inhalation .
  • Waste Disposal : Segregate waste in labeled containers for halogenated organics. Collaborate with certified waste management services for incineration or chemical neutralization .
  • Stability : Store in amber vials at 2–8°C to prevent photodegradation of azo bonds .

Advanced Research Questions

Q. How can researchers analyze and resolve contradictions in spectroscopic data when characterizing the azo linkages in this compound?

  • Methodological Answer :
  • Cross-Validation : Combine NMR and IR data. For example, IR peaks near 1632 cm⁻¹ (C=N stretching) and 1510 cm⁻¹ (aromatic C=C) corroborate azo bond presence .
  • Isotopic Labeling : Use 15N-labeled precursors to distinguish azo (–N=N–) peaks in 15N NMR spectra from other nitrogen-containing groups (e.g., amines).
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to resolve ambiguities in regiochemistry .

Q. What methodologies are employed to study the thermal and photochemical stability of the azo groups in this compound, and how do these conditions affect its degradation pathways?

  • Methodological Answer :
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen to track mass loss at 200–300°C, indicative of azo bond cleavage. Monitor decomposition byproducts via GC-MS .
  • Photostability : Expose solutions to UV light (365 nm) and analyze degradation kinetics using HPLC. For example, azo compounds may degrade via cis-trans isomerization or radical-mediated cleavage, forming aromatic amines .
  • Accelerated Aging : Use Arrhenius plots to predict shelf-life under varying temperatures.

Q. In the context of catalytic mechanisms, how does the choice of catalyst influence the efficiency of azo bond formation during the synthesis of this compound?

  • Methodological Answer :
  • Pd/NiO Catalysts : Enable reductive amination under mild conditions (25°C, H2 atmosphere) with high yields (84–98%). The NiO support enhances Pd dispersion, improving electron transfer during azo bond formation .
  • Alternative Catalysts : Compare with Fe3O4 nanoparticles or enzymatic catalysts (e.g., laccases) for greener synthesis. Note that Fe-based systems may require higher temperatures (80°C) .
  • Mechanistic Probes : Use deuterium labeling (e.g., D2O in reactions) to track hydrogenation pathways and identify rate-limiting steps.

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